Perhydrodibenzo[a,i]fluorene
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Overview
Description
Perhydrodibenzo[a,i]fluorene is a chemical compound with the molecular formula C21H34. It is also known as eicosahydrodibenzo[a,i]fluorene. This compound is characterized by its unique structure, which includes a fully hydrogenated dibenzo[a,i]fluorene core. It is a colorless, crystalline solid with a high boiling point of approximately 392.7°C and a density of 0.965 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perhydrodibenzo[a,i]fluorene typically involves the hydrogenation of dibenzo[a,i]fluorene. This process requires the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or tetrahydrofuran, to facilitate the hydrogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient hydrogenation and high yield of the desired product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: Perhydrodibenzo[a,i]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Further reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Perhydrodibenzo[a,i]fluorene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of perhydrodibenzo[a,i]fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. These interactions can result in various biological effects, including modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Dibenzo[a,i]fluorene: The non-hydrogenated form of perhydrodibenzo[a,i]fluorene.
Tetrahydrodibenzo[a,i]fluorene: A partially hydrogenated derivative.
Hexahydrodibenzo[a,i]fluorene: Another partially hydrogenated form.
Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts distinct physical and chemical properties compared to its partially hydrogenated or non-hydrogenated counterparts. This makes it a valuable compound for specific applications where stability and reactivity are crucial .
Properties
CAS No. |
55256-24-1 |
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Molecular Formula |
C21H34 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
pentacyclo[11.8.0.02,11.05,10.014,19]henicosane |
InChI |
InChI=1S/C21H34/c1-3-7-16-14(5-1)9-11-18-19-12-10-15-6-2-4-8-17(15)21(19)13-20(16)18/h14-21H,1-13H2 |
InChI Key |
AXAQHVIIZMRCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC3C2CC4C3CCC5C4CCCC5 |
Origin of Product |
United States |
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